molecular formula C6H15NOSi B2880377 (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol CAS No. 162089-31-8

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol

Cat. No.: B2880377
CAS No.: 162089-31-8
M. Wt: 145.277
InChI Key: MUXVIINOXPJFMP-PHDIDXHHSA-N
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Description

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is a chiral organosilicon compound characterized by the presence of an amino group and a hydroxyl group attached to a silacyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a silicon-containing precursor under controlled conditions to form the silacyclopentane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like tetrabutylammonium fluoride (TBAF) to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various silicon-containing compounds with modified functional groups, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A structurally similar compound with different functional groups, used in medicinal chemistry.

    (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid: Another chiral compound with distinct chemical properties and applications.

Uniqueness

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is unique due to its silicon-containing ring structure, which imparts distinct chemical reactivity and stability compared to carbon-based analogs. This uniqueness makes it valuable in the development of novel materials and bioactive compounds.

Properties

IUPAC Name

(3S,4S)-4-amino-1,1-dimethylsilolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOSi/c1-9(2)3-5(7)6(8)4-9/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXVIINOXPJFMP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC(C(C1)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si]1(C[C@H]([C@@H](C1)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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